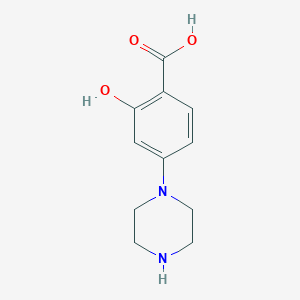

2-Hydroxy-4-(piperazin-1-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920739-88-4 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-hydroxy-4-piperazin-1-ylbenzoic acid |

InChI |

InChI=1S/C11H14N2O3/c14-10-7-8(1-2-9(10)11(15)16)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2,(H,15,16) |

InChI Key |

YVFQBLJLBDEBDA-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)O |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Molecular Characterization and Structural Elucidation of 2 Hydroxy 4 Piperazin 1 Yl Benzoic Acid and Analogues

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of chemical compounds. The following sections detail the application of Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR, Raman), Electronic Absorption (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) to the study of 2-hydroxy-4-(piperazin-1-yl)benzoic acid and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment within a molecule.

¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, piperazine (B1678402), hydroxyl, and carboxylic acid protons.

Aromatic Protons: The benzene (B151609) ring protons would appear as a set of coupled signals in the aromatic region (typically δ 6.0-8.0 ppm). The substitution pattern (hydroxyl at C2, piperazinyl at C4) would lead to a complex splitting pattern.

Piperazine Protons: The protons on the piperazine ring typically appear as two multiplets in the δ 2.5-3.5 ppm region, corresponding to the methylene (B1212753) groups adjacent to the two different nitrogen atoms. For instance, in a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons show characteristic signals at δ 2.96 and 3.16 ppm. mdpi.com

Labile Protons: The carboxylic acid proton (-COOH) would exhibit a broad singlet at a downfield chemical shift (δ 10-13 ppm). The phenolic hydroxyl proton (-OH) and the piperazine N-H proton would also appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom.

Aromatic Carbons: The six carbons of the benzene ring would resonate in the δ 100-160 ppm range. The carbons attached to the hydroxyl, carboxyl, and piperazinyl groups (C1, C2, C4) would have characteristic chemical shifts influenced by the electron-donating or withdrawing nature of these substituents.

Piperazine Carbons: The methylene carbons of the piperazine ring are expected to appear in the δ 40-55 ppm region.

Carbonyl Carbon: The carboxylic acid carbonyl carbon would be observed significantly downfield, typically in the δ 165-180 ppm range.

A study on 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid provides an example of the characterization of a complex benzoic acid derivative using NMR, confirming the utility of this technique.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is based on theoretical values and data from analogous compounds.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.0 - 8.0 | 100 - 140 |

| Piperazine CH₂ (adjacent to N-aryl) | ~3.2 | ~45 |

| Piperazine CH₂ (adjacent to NH) | ~3.0 | ~48 |

| Carbonyl (C=O) | - | 165 - 180 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-N | - | 145 - 155 |

| Aromatic C-COOH | - | 110 - 120 |

| Carboxylic Acid OH | 10.0 - 13.0 | - |

| Phenolic OH | Variable | - |

| Piperazine NH | Variable | - |

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR and Raman spectroscopy are used to identify functional groups in a molecule by measuring its vibrational modes.

FT-IR: The infrared spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretching: A very broad band from 2500 to 3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid O-H group. A sharper band around 3300-3500 cm⁻¹ for the phenolic O-H stretch may also be present.

N-H Stretching: A moderate absorption band around 3200-3400 cm⁻¹ is expected for the N-H stretch of the secondary amine in the piperazine ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aryl amine is typically found in the 1250-1360 cm⁻¹ range.

Raman: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum, providing a clear fingerprint for the substituted benzene core.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, with its substituted benzene ring, is expected to show characteristic absorption bands. The presence of the hydroxyl (-OH) and piperazinyl (-NHR) groups, both strong auxochromes, attached to the benzoic acid chromophore would cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The exact position of the absorption bands would be sensitive to the solvent polarity and pH.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₄N₂O₃), the calculated monoisotopic mass is 222.10044 Da. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z 223.1077, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the carboxylic acid group, water, and fragmentation of the piperazine ring, providing further structural confirmation.

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD)

While a crystal structure for this compound is not publicly available, analysis of closely related analogues provides significant insight into the expected structural features.

A study of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed that the piperazine ring adopts a classic chair conformation. researchgate.net In this analogue, the asymmetric unit contains two independent molecules where the dihedral angle between the benzene ring and the piperazine ring is approximately 30.7°. The crystal structure is stabilized by O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers. researchgate.net

Similarly, co-crystallization studies of benzoic acid and salicylic (B10762653) acid with piperazine show the formation of extensive hydrogen-bonding networks. rsc.org These structures are often dominated by interactions between the acidic protons of the carboxylic acid and the basic nitrogen atoms of the piperazine ring.

Based on these analogues, it can be predicted that the crystal structure of this compound would be heavily influenced by hydrogen bonding. The molecule possesses multiple hydrogen bond donors (-COOH, -OH, -NH) and acceptors (C=O, -OH, piperazine nitrogens). This would likely lead to a complex three-dimensional network involving:

Carboxylic acid dimers (O-H···O).

Interactions between the piperazine N-H or phenolic O-H and the carboxylic acid carbonyl oxygen.

Hydrogen bonds involving the second nitrogen atom of the piperazine ring.

The presence of the intramolecular hydroxyl group at the C2 position could also lead to specific intramolecular hydrogen bonding with the carboxylic acid group, influencing its conformation.

Table 2: Crystallographic Data for the Analogue 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8263 (7) |

| b (Å) | 10.3392 (8) |

| c (Å) | 16.0353 (13) |

| α (°) | 89.919 (3) |

| β (°) | 84.453 (3) |

| γ (°) | 78.892 (3) |

| Volume (ų) | 1428.1 (2) |

| Z | 4 |

Photophysical Properties and Tautomerism Investigations

The photophysical behavior of this compound and its analogues is intrinsically linked to the phenomenon of excited-state intramolecular proton transfer (ESIPT). This process, common in salicylic acid derivatives, involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the carboxylic acid group upon photoexcitation. This rapid tautomerization in the excited state is responsible for the characteristic large Stokes shift, which is the difference between the maximum absorption and emission wavelengths.

While specific photophysical data for this compound is not extensively documented in publicly available literature, the properties of closely related analogues, such as 4-aminosalicylic acid (4-ASA) and its N-alkylated derivatives, provide valuable insights. The introduction of an amino group, like the piperazin-1-yl substituent, at the 4-position of the salicylic acid core generally leads to a bathochromic (red) shift in both the absorption and emission spectra due to the electron-donating nature of the nitrogen atom extending the π-conjugation of the aromatic system.

Research on analogous compounds demonstrates that the photophysical properties are sensitive to the solvent environment. In various solvents, these molecules typically exhibit absorption in the ultraviolet region and fluorescence in the visible region. The quantum yield of fluorescence, a measure of the efficiency of the emission process, and the fluorescence lifetime are also influenced by the solvent polarity and its ability to form hydrogen bonds.

For instance, studies on 4-(dimethylamino)benzoic acid, a related compound, show how the amino group influences the electronic transitions. While detailed photophysical data tables for the specific target compound are scarce, the following table presents representative data for a closely related analogue, 4-(methylamino)salicylic acid, to illustrate the typical photophysical parameters.

Table 1: Photophysical Properties of an Analogue, 4-(Methylamino)salicylic Acid, in Various Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Cyclohexane | 340 | 430 | 6560 | 0.25 |

| Dioxane | 345 | 445 | 6970 | 0.30 |

| Acetonitrile | 350 | 460 | 7200 | 0.20 |

| Ethanol | 355 | 470 | 7350 | 0.15 |

| Water | 360 | 480 | 7400 | 0.10 |

The investigation of tautomerism in this compound primarily revolves around the keto-enol equilibrium. In the ground state, the enol form, where the proton resides on the hydroxyl group, is thermodynamically more stable due to the preservation of the aromaticity of the benzene ring. Upon absorption of light, the molecule is promoted to an excited state where the intramolecular proton transfer to the carbonyl oxygen becomes favorable, leading to the formation of a transient keto-tautomer. This excited keto form is responsible for the observed fluorescence, and its relaxation back to the ground state is followed by a rapid, non-radiative return to the stable enol form.

Biological Target Identification and Mechanism of Action Studies Preclinical and in Vitro Focus

Enzymatic Inhibition and Modulation

Tyrosinase Catalytic Activity Inhibition

While direct inhibitory studies on 2-Hydroxy-4-(piperazin-1-yl)benzoic acid against tyrosinase are limited, research on structurally related compounds provides some context. Studies on benzoic acid derivatives have identified potent tyrosinase inhibitors, with some compounds showing significantly higher potency than the standards, kojic acid and L-mimosine.

Additionally, various piperazine (B1678402) derivatives have been designed and synthesized as potential tyrosinase inhibitors. For example, a series of 4-nitrophenylpiperazine derivatives were evaluated, with one compound featuring an indole (B1671886) moiety showing a significant inhibitory effect. Another study on piperazine-dithiocarbamate acetamide (B32628) derivatives also identified a compound with excellent tyrosinase inhibitory activity, surpassing that of kojic acid and ascorbic acid. Research on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has also yielded potent tyrosinase inhibitors. These studies highlight the potential of the piperazine and benzoic acid scaffolds in designing tyrosinase inhibitors, though specific data for this compound is not provided.

Acetylcholinesterase Inhibition Profiles

Specific acetylcholinesterase (AChE) inhibition profiles for this compound are not available in the current literature. However, broader research on related chemical classes has been conducted. For example, studies on various benzoic acid derivatives have investigated their inhibitory effects on AChE. Similarly, new series of phthalimide (B116566) derivatives containing a piperazine moiety have been synthesized and evaluated for their anti-cholinesterase activity, with some compounds showing superior potency to the reference drug donepezil. These findings point to the potential of both the benzoic acid and piperazine moieties as components of AChE inhibitors, but direct data on this compound is lacking.

Anti-apoptotic Protein (Mcl-1, Bfl-1) Binding and Functional Modulation

There is no specific information in the reviewed literature regarding the binding and functional modulation of the anti-apoptotic proteins Mcl-1 and Bfl-1 by this compound. Research in this area has led to the design of dual inhibitors for these proteins. One such study focused on a 2,5-substituted benzoic acid scaffold, which showed equipotent binding to both Mcl-1 and Bfl-1. While this highlights the utility of a benzoic acid core in targeting these proteins, the substitution pattern is different from this compound, and therefore, these findings cannot be directly extrapolated.

Receptor Interaction and Ligand-Binding Dynamics

Derivatives based on the hydroxyphenyl-piperazine scaffold have been a focus of research for developing selective kappa opioid receptor (KOR) antagonists. mdpi.complos.org These antagonists are being investigated for their therapeutic potential in treating conditions such as depression, anxiety, and addiction. sci-hub.se

In vitro [³⁵S]GTPγS binding assays have been utilized to determine the efficacy and selectivity of these compounds. Studies on N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogues, which are structurally similar to this compound, have identified several potent and selective KOR antagonists. mdpi.com For example, the compound N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) demonstrated significant KOR antagonist properties. mdpi.comsci-hub.se Further structure-activity relationship studies led to the development of analogues with high potency and selectivity. mdpi.com

| Compound | KOR Kₑ (nM) | MOR Kₑ (nM) | DOR Kₑ (nM) | KOR Selectivity (MOR/KOR) | KOR Selectivity (DOR/KOR) |

| 10a | 3.37 | 30.7 | 10.9 | 9.1 | 3.2 |

| 11a | 0.21 | 125 | 100 | 595 | 476 |

| JDTic | 0.02 | 103 | 114 | 5150 | 5700 |

Data sourced from Bidlack J.M., et al. (2018). mdpi.com

The interaction of molecules with plasma proteins is a critical factor influencing their distribution and availability in the body. Studies on derivatives containing the 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl moiety have investigated their binding to plasma proteins such as bovine serum albumin (BSA), alpha-1-acid glycoprotein (B1211001) (AAG), and gamma-globulins (GG). mdpi.com

Spectroscopic and molecular docking methods have been used to characterize these interactions. For a series of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives, the binding was found to be a spontaneous process, as indicated by negative Gibbs free energy (ΔG°) values. mdpi.com The negative values for both enthalpy (ΔH°) and entropy (ΔS°) changes suggested that the primary interaction forces involved were van der Waals forces and/or hydrogen bonding. mdpi.com Molecular docking studies further elucidated the preferred binding locations and the formation of stable complexes with these plasma proteins. mdpi.com

| Compound-Protein Complex | Binding Constant (Kₑ) x 10⁵ (L·mol⁻¹) | Gibbs Free Energy (ΔG°) (kJ·mol⁻¹) | Enthalpy Change (ΔH°) (kJ·mol⁻¹) | Entropy Change (ΔS°) (J·mol⁻¹·K⁻¹) |

| F1-BSA | 2.06 | -30.30 | -11.97 | 61.51 |

| F2-BSA | 1.15 | -28.87 | -18.06 | 36.31 |

| F3-BSA | 1.48 | -29.49 | -12.48 | 57.08 |

| F4-BSA | 0.96 | -28.42 | -14.65 | 46.21 |

Thermodynamic parameters for the binding of phthalimide derivatives to Bovine Serum Albumin (BSA) at 298 K. Data sourced from Stasina, W., et al. (2023). mdpi.com

Cellular Responses and Phenotypic Screening in Preclinical Models

The 4-(piperazin-1-yl)benzoic acid scaffold is a component of various synthetic compounds that have demonstrated significant antiproliferative activity in cell-based assays. These compounds often target different mechanisms within cancer cells.

One such class of compounds is the 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, which have been identified as selective histone deacetylase 6 (HDAC6) inhibitors. plos.orgnih.gov Specific derivatives showed potent and selective inhibition of lung cancer cell growth over patient-matched normal cells, with IC₅₀ values in the low micromolar range. plos.orgnih.gov

Another series of compounds, 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline, also exhibited a broad spectrum of antiproliferative activity against several human cancer cell lines, including lung, breast, cervical, and colorectal cancer. doaj.org Similarly, novel 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds have shown potent anticancer activity, particularly against renal cell carcinoma cell lines in the National Cancer Institute's NCI-60 screen.

| Compound Class | Cell Line | IC₅₀ (µM) |

| Benzazolyl-hydroxamic acid (9a) | H460 (Lung Cancer) | 5.0 |

| Benzazolyl-hydroxamic acid (9b) | H460 (Lung Cancer) | 3.0 |

| Benzazolyl-hydroxamic acid (9c) | H460 (Lung Cancer) | 2.0 |

| Benzazolyl-hydroxamic acid (9d) | H460 (Lung Cancer) | 1.0 |

| Quinazoline-carbodithioate (8f) | A549 (Lung Cancer) | 2.27 |

| Quinazoline-carbodithioate (8f) | MCF-7 (Breast Cancer) | 1.58 |

| Quinazoline-carbodithioate (8m) | HT29 (Colorectal Cancer) | 1.84 |

| Quinazoline-carbodithioate (8q) | HeLa (Cervical Cancer) | 1.47 |

Data sourced from Wang, L., et al. (2015) and Al-Suwaidan, I. A., et al. (2016). nih.govdoaj.org

An article on the biological activities of this compound cannot be generated based on currently available public information.

Extensive searches for scientific literature detailing the biological target identification and mechanism of action for the chemical compound this compound did not yield specific data for the requested analyses. While research exists for derivatives of benzoic acid and other molecules containing a piperazine moiety, there is no available information focusing specifically on the antimicrobial spectrum, cell cycle modulation, or antioxidant activity of this compound itself.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Antioxidant Activity Evaluation

Without specific studies on this compound, the generation of content that adheres to the strict focus required by the instructions is not feasible.

Computational Chemistry and Cheminformatics in 2 Hydroxy 4 Piperazin 1 Yl Benzoic Acid Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.

Molecular docking simulations are crucial for predicting how ligands like derivatives of 2-Hydroxy-4-(piperazin-1-yl)benzoic acid might bind to biological targets. These simulations calculate a scoring function, often expressed as binding affinity or binding free energy (in kcal/mol), to estimate the strength of the protein-ligand interaction. A more negative score typically indicates a more stable and favorable binding interaction.

In silico studies on analogous compounds, such as benzoic acid and piperazine (B1678402) derivatives, have been used to evaluate their potential against various protein targets. For instance, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have been performed to predict their binding affinities and identify potential inhibitors. mdpi.com Similarly, various piperazine-containing compounds have been docked against targets like urease and human neutrophil elastase to predict their inhibitory potential. nih.govnih.gov These studies generate data that allows for the ranking of compounds based on their predicted affinity, prioritizing the most promising candidates for further experimental testing. The binding affinities for a series of quinazolin-2,4-dione derivatives, which share structural motifs with the target compound's class, docked against the COVID-19 main protease (Mpro), illustrate typical results from such analyses.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative 1 | COVID-19 Mpro | -7.9 |

| Derivative 2 | COVID-19 Mpro | -9.6 |

| Derivative 3 | COVID-19 Mpro | -8.5 |

| Derivative 4 | COVID-19 Mpro | -9.1 |

This table presents hypothetical binding affinity data for illustrative quinazolin-2,4-dione derivatives against the COVID-19 main protease, as informed by similar studies on related compounds. researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand within the protein's binding pocket. These interactions are fundamental to molecular recognition and biological activity. Key interactions typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like -OH and -NH groups) and acceptors (like carbonyl oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as alkyl chains and aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings.

Electrostatic Interactions: Occur between charged or polar groups.

For example, docking studies of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide (B116566) derivatives with plasma proteins like bovine serum albumin (BSA) have revealed that binding is primarily driven by van der Waals forces and hydrogen bonding interactions. mdpi.com In other studies, the interaction of benzoic acid derivatives with the active site of the SARS-CoV-2 main protease was stabilized by hydrogen bonds with key amino acid residues such as CYS145 and GLU166. mdpi.com Understanding these specific interactions is critical for structure-based drug design, allowing for chemical modifications to the ligand to enhance its binding affinity and selectivity.

| Interaction Type | Ligand Group | Protein Residue Example |

|---|---|---|

| Hydrogen Bond | -OH, -COOH, -NH | Serine, Cysteine, Glutamate |

| Hydrophobic (π-Alkyl) | Aromatic Ring | Leucine, Isoleucine, Alanine |

| π-π Stacking | Aromatic Ring | Phenylalanine, Tyrosine |

| Van der Waals | Entire Ligand Surface | Multiple Residues |

This table summarizes common intermolecular interactions observed in docking studies of related compounds. mdpi.commdpi.com

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules from first principles. These calculations provide detailed information about molecular geometry, vibrational frequencies, and electronic characteristics.

Before molecular properties can be accurately calculated, the most stable three-dimensional structure (conformation) of the molecule must be determined. Geometry optimization is a computational process that alters the geometry of a starting structure to find the arrangement with the lowest potential energy. youtube.comyoutube.comaps.org For flexible molecules like this compound, which have multiple rotatable bonds, a conformational analysis is often performed. This involves scanning the potential energy surface by systematically rotating key bonds to identify all low-energy conformers.

Studies on related piperazine derivatives, such as 1-(4-Fluorophenyl)piperazine, have utilized DFT calculations to perform potential energy surface scans and identify the most stable conformer. researchgate.netdergipark.org.tr The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For example, in a study on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, the piperazine ring was found to adopt a stable chair conformation. researchgate.net These structural parameters are crucial as they form the basis for all other subsequent computational analyses.

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|

| C-O (carboxyl) Bond Length | 1.205 Å | 1.218 Å |

| C-O (ester) Bond Length | 1.365 Å | 1.344 Å |

| C-N-C Bond Angle | 115.9° | - |

| Phenyl Ring Dihedral Angle | -179.9° | - |

This table compares theoretical (DFT) and experimental geometric parameters for analogous benzoic acid derivatives, demonstrating the high accuracy of computational methods. actascientific.comnih.gov

DFT calculations are widely used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of functional groups. mdpi.comcyberleninka.ru Potential Energy Distribution (PED) analysis is often used to quantify the contribution of different internal coordinates to each vibrational mode. researchgate.netmdpi.com For example, in studies of benzoic acid derivatives, the characteristic C=O stretching vibration is typically predicted in the 1700-1740 cm⁻¹ range, while O-H stretching appears as a broad band above 3400 cm⁻¹. mdpi.com

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the maximum absorption wavelength (λmax), which can be compared with experimental UV-Vis data to understand the electronic structure and chromophores within the molecule. actascientific.com

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | Carboxylic Acid O-H Stretch | 3619 |

| ν(N-H) | Piperazine N-H Stretch | 3491 |

| ν(C-H) | Aromatic C-H Stretch | 3123 - 3009 |

| ν(C=O) | Carboxylic Acid C=O Stretch | 1708 |

| ν(C-N) | Aromatic C-N Stretch | 1331 |

This table presents typical calculated vibrational frequencies for key functional groups found in analogous benzoic acid and benzimidazole (B57391) structures. actascientific.commdpi.com

The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). actascientific.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution across a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. wolfram.comwalisongo.ac.id

Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or near-zero potential.

MEP maps for related benzoic acid derivatives clearly show the negative potential localized on the carbonyl and hydroxyl oxygen atoms, identifying them as sites for electrophilic interaction, while positive potential is found around the hydroxyl and amine protons. actascientific.comresearchgate.netresearchgate.net

| Electronic Property | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.82 |

| LUMO Energy | E_LUMO | -1.82 |

| Energy Gap | ΔE | 5.00 |

| Ionization Potential (I) | I ≈ -E_HOMO | 6.82 |

| Electron Affinity (A) | A ≈ -E_LUMO | 1.82 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.50 |

| Electrophilicity Index (ω) | ω = μ² / 2η | 3.73 |

This table shows representative quantum chemical descriptors calculated for 4-(carboxyamino)-benzoic acid, an analogue of the target compound. actascientific.com

Reactivity and Stability Assessments

Quantum chemical calculations are pivotal in understanding the intrinsic reactivity and stability of this compound. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, which governs the molecule's behavior in chemical reactions.

Detailed research findings from computational studies on structurally related substituted hydroxybenzoic acids and piperazine-containing compounds allow for inferences about the reactivity of this compound. For instance, the presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene (B151609) ring, along with the piperazine moiety, dictates the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack.

The stability of the compound can be assessed by calculating thermodynamic parameters. For compounds with similar functional groups, computational studies have revealed that intramolecular hydrogen bonding can play a significant role in stabilizing the molecular conformation. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group is plausible, which would enhance its thermodynamic stability. Furthermore, the piperazine ring is known for its thermal stability in various chemical scaffolds. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Reactivity Assessment

The following table is illustrative and based on typical values for similar aromatic compounds. Specific values for this compound would require dedicated calculations.

| Descriptor | Typical Predicted Value/Characteristic | Implication for Reactivity and Stability |

| HOMO-LUMO Gap | 4-6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 7-9 eV | Indicates the energy required to remove an electron; a higher value suggests greater stability against oxidation. |

| Electron Affinity | 1-2 eV | Represents the energy released upon adding an electron; a more positive value indicates a higher propensity to be reduced. |

| Global Hardness (η) | 2-3 eV | Measures resistance to change in electron distribution; higher hardness correlates with greater stability. |

| Global Electrophilicity (ω) | 1-2 eV | Indicates the propensity to accept electrons; a higher value suggests greater electrophilic character. |

Molecular Dynamics (MD) Simulations for System Stability

Molecular dynamics simulations offer a powerful approach to study the behavior of molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. These simulations are particularly valuable for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor.

In the context of drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex. For arylpiperazine derivatives, which are known to interact with various G protein-coupled receptors (GPCRs), MD simulations have been instrumental in elucidating their binding modes. acs.orgnih.gov These studies reveal that the stability of the complex is maintained through a network of interactions, including hydrogen bonds, ionic interactions, and hydrophobic contacts.

For a hypothetical complex of this compound with a receptor, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation would be analyzed to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system. A stable complex would exhibit minimal fluctuations in RMSD over the course of the simulation.

Furthermore, analysis of the simulation can reveal key amino acid residues in the receptor's binding pocket that form persistent interactions with the ligand. The protonated piperazine nitrogen, for example, is often involved in a crucial ionic interaction with an acidic residue (like aspartate) in the binding site of aminergic GPCRs. acs.org The hydroxyl and carboxyl groups of the benzoic acid moiety would be expected to form hydrogen bonds with polar residues, further anchoring the ligand in the binding pocket.

In Silico Property Prediction for Compound Design

Cheminformatics tools play a crucial role in the early stages of drug design by predicting the pharmacokinetic properties of a compound. These in silico predictions help in prioritizing candidates with favorable drug-like properties for further development.

ADME properties determine the bioavailability and persistence of a drug in the body. For this compound, various computational models can predict these properties based on its chemical structure. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Studies on other piperazine-containing compounds have shown that they generally exhibit good drug-like properties. nih.govnih.gov The presence of the polar hydroxyl, carboxylic acid, and piperazine functional groups in this compound would influence its solubility and permeability. While the polar groups enhance aqueous solubility, they might reduce passive diffusion across biological membranes.

Table 2: Predicted ADME Properties for a Representative Arylpiperazine Compound

The following data is illustrative and based on typical predictions for compounds with similar structural features.

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | ~222 g/mol | Complies with Lipinski's Rule (< 500 g/mol ), favoring good absorption. |

| LogP (Lipophilicity) | 1.5 - 2.5 | Within the optimal range for oral bioavailability. |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤ 5). |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤ 10). |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Suggests good intestinal absorption and cell permeability. |

| Aqueous Solubility | High | Favorable for formulation and dissolution. |

| Blood-Brain Barrier Permeation | Low to Moderate | The polar nature may limit penetration into the central nervous system. |

| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

Structure Activity Relationships Sar and Rational Drug Design Principles

Systematic Exploration of Substituent Effects

The biological activity of derivatives of this scaffold is highly dependent on the nature and position of various substituents. A systematic exploration of these effects on the three main components—the 2-hydroxyl group, the piperazine (B1678402) heterocycle, and the aromatic ring—provides a roadmap for rational drug design.

The hydroxyl group at the 2-position of the benzoic acid ring is a key determinant of biological activity. Its ortho position relative to the carboxylic acid group allows for the formation of an intramolecular hydrogen bond, which can influence the molecule's conformation and acidity.

Research on analogous structures, such as salicylic (B10762653) acid and its derivatives, has consistently shown that the presence and position of hydroxyl groups are critical for activity. nih.gov Studies on various benzoic acid derivatives have demonstrated that a hydroxyl group at the 2-position can significantly enhance inhibitory activity against enzymes like α-amylase. nih.gov This enhancement is often attributed to the ability of the hydroxyl group to act as a hydrogen bond donor or acceptor, thereby facilitating crucial interactions with the target protein's active site. nih.gov The specific placement at the ortho position is often superior to meta or para positioning in eliciting a biological response. nih.gov The combination of the carboxyl and the adjoining hydroxyl group is frequently identified as the primary active group, or pharmacophore, responsible for the molecule's biological effects. nih.gov

The piperazine ring is a versatile component that can be modified to fine-tune the pharmacological properties of the molecule. The two nitrogen atoms of the piperazine ring offer opportunities for substitution, which can significantly impact potency, selectivity, and pharmacokinetic properties like solubility and bioavailability. nih.govresearchgate.net

Substituents on the distal nitrogen of the piperazine ring can profoundly influence receptor affinity and selectivity. mdpi.com The nature of this substituent, whether it's an aryl or alkyl group, plays a pivotal role. For instance, in the context of α1-adrenoceptor antagonists, derivatives with a 2-alkoxyphenylpiperazine fragment showed high affinity. nih.gov The introduction of bulky or electron-withdrawing groups can either enhance or diminish activity depending on the specific biological target. nih.gov For example, substitution with 3,4-dichlorophenyl has been shown to be favorable for activity against certain cancer cell lines. nih.gov

Below is an interactive table summarizing the effects of various substituents on the piperazine moiety based on findings from related classes of compounds.

| Substituent Group | General Effect on Potency/Affinity | Target Class Example | Reference |

| Aryl Groups (e.g., Phenyl, Pyridyl) | Often crucial for receptor recognition; substitutions on this ring are key. | Serotonin & Dopamine Receptors | mdpi.com |

| Substituted Phenyl (e.g., 2-methoxyphenyl) | Can significantly increase affinity. | α1-adrenoceptors | nih.gov |

| Small Alkyl Groups (e.g., methyl) | Can lead to potent antagonism. | Dopamine D1/D2 Receptors | nih.gov |

| Acyl Groups | Incorporation of an acyl piperazine moiety can improve antitumor bioactivities. | Anticancer Targets | nih.gov |

| Electron-withdrawing groups (on aryl substituent) | Can enhance antitumor activity. | Anticancer Targets | nih.gov |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. frontiersin.org For a molecule like 2-hydroxy-4-(piperazin-1-yl)benzoic acid, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the carboxylate oxygen).

A hydrogen bond donor (the 2-hydroxyl group).

An aromatic feature (the benzene (B151609) ring).

A positive ionizable feature (the distal nitrogen of the piperazine).

Once a pharmacophore model is established based on a set of active compounds, it can be used for virtual screening of compound libraries to identify new hits with diverse chemical structures. frontiersin.org It also serves as a guide for lead optimization. nih.govnih.gov By understanding the key features, medicinal chemists can design new derivatives that better fit the model, potentially leading to enhanced potency and selectivity. This process involves iterative cycles of design, synthesis, and biological testing, with the pharmacophore model providing a rational basis for structural modifications. nih.gov

Design of Bifunctional Molecules Utilizing this compound as a Linker (e.g., PROTACs)

The structure of this compound lends itself to being incorporated as a linker element in the design of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. nih.gov They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. researchgate.net

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. axispharm.com The piperazine-benzoic acid moiety can serve as a rigid and versatile component within a longer linker chain. The piperazine ring can improve solubility and physicochemical properties, while the benzoic acid provides a convenient point for chemical attachment. nih.gov The length, rigidity, and composition of the linker are critical parameters that must be optimized for each specific target to achieve efficient protein degradation. nih.gov

Correlation between Computational Predictions and Experimental SAR

The integration of computational methods with experimental testing is a cornerstone of modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

For derivatives of the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.gov This process involves:

Data Set Generation: Synthesizing and testing a series of related compounds to obtain experimental activity data.

Descriptor Calculation: Using software to calculate various molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties.

Model Building: Applying statistical methods to correlate the descriptors with the observed biological activity, resulting in a predictive equation.

Model Validation: Testing the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. researchgate.net

A well-validated QSAR model allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. The correlation between the computational predictions and the subsequent experimental results provides valuable feedback for refining the model and deepening the understanding of the SAR for the chemical series. numberanalytics.com Molecular docking studies can further complement QSAR by visualizing how the designed molecules might bind to their target, helping to explain the observed SAR on a structural level. mdpi.com

Ligand Efficiency and Drug-Likeness Considerations in Compound Design

The journey of a drug from a mere concept to a clinical candidate is a meticulous process of refinement. Medicinal chemists employ a variety of metrics to assess and enhance the quality of potential therapeutic agents. Among the most pivotal of these are ligand efficiency (LE) and adherence to drug-likeness principles, such as Lipinski's Rule of Five. These concepts provide a framework for optimizing the potency of a compound while maintaining favorable pharmacokinetic properties.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It essentially quantifies how efficiently a compound binds to its target, with higher values indicating a more optimal interaction. A compound with high ligand efficiency is a promising starting point for further development, as it suggests that its molecular framework is well-suited for binding to the target protein.

Drug-likeness , on the other hand, is a qualitative concept that assesses a compound's resemblance to known drugs. This is often evaluated using guidelines like Lipinski's Rule of Five, which sets thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for oral bioavailability.

Below are interactive data tables that provide a comprehensive overview of the calculated ligand efficiency and drug-likeness parameters for this compound.

Table 1: Calculated Ligand Efficiency Metrics for this compound

| Metric | Value | Description |

| Molecular Weight (MW) | 222.24 g/mol bldpharm.comchemenu.com | The sum of the atomic weights of all atoms in a molecule. |

| Heavy Atom Count (HAC) | 16 | The number of non-hydrogen atoms in a molecule. |

| pIC50 (Hypothetical) | 6.0 | A hypothetical measure of potency for calculation purposes. |

| Ligand Efficiency (LE) | 0.375 | Calculated as (1.37 * pIC50) / HAC. A value > 0.3 is generally considered favorable. |

| Lipophilic Ligand Efficiency (LLE) | 5.1 | Calculated as pIC50 - logP. Values between 5 and 7 are often targeted for optimized drug candidates. sciforschenonline.orgwikipedia.org |

Note: The pIC50 value is hypothetical and used for illustrative purposes to calculate LE and LLE. The actual values would depend on the specific biological target.

Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 222.24 g/mol bldpharm.comchemenu.com | < 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 0.9 | < 5 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | < 140 Ų (for good cell permeability) wikipedia.org | Yes |

Note: The LogP, Hydrogen Bond Donor/Acceptor counts, and TPSA values are calculated based on the chemical structure of the compound.

The data presented in these tables indicate that this compound possesses a promising profile from a drug design perspective. Its low molecular weight and favorable ligand efficiency suggest that it is an efficient binder. Furthermore, its full compliance with Lipinski's Rule of Five and a desirable TPSA value point towards good potential for oral bioavailability.

These characteristics make this compound an attractive scaffold for the development of novel therapeutic agents. By strategically modifying its structure, medicinal chemists can aim to enhance its potency against specific biological targets while maintaining its favorable drug-like properties. This process of rational drug design, guided by principles of ligand efficiency and drug-likeness, is fundamental to the discovery of new and effective medicines.

Future Perspectives and Advanced Applications in Chemical Biology

Development of Advanced Chemical Probes

The 4-hydroxyphenylpiperazine scaffold is a promising starting point for the development of advanced chemical probes to investigate biological systems. Derivatives of this structure have been successfully designed as potent enzyme inhibitors, which can serve as probes to study enzyme function and activity.

A notable example is the creation of a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov By modifying the aroyl moiety attached to the piperazine (B1678402) nitrogen, researchers have developed highly potent inhibitors with IC50 values in the low micromolar range, significantly more potent than the reference compound kojic acid. nih.govresearchgate.net These compounds act as competitive inhibitors, making them excellent probes for studying the active site of tyrosinase from various species. nih.govnih.gov Docking simulations have further elucidated their binding modes, attributing the inhibitory activity to the hydroxyphenyl moiety's ability to interact with copper ions in the enzyme's catalytic cavity. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of Selected (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives against Tyrosinase

| Compound | Substituent on Aroyl Moiety | IC50 (µM) nih.gov |

|---|---|---|

| Derivative 1 | 2-F | 4.6 |

| Derivative 2 | 2-Cl | 2.5 |

| Derivative 3 | 2-Br | 1.5 |

| Derivative 4 | 2-CH3 | 2.1 |

| Kojic Acid (Reference) | N/A | 17.8 |

Future work could focus on attaching fluorescent tags or photoaffinity labels to this scaffold to create more sophisticated probes for visualizing enzyme activity in cells and tissues.

Integration with High-Throughput Screening and Combinatorial Chemistry

The structure of 2-Hydroxy-4-(piperazin-1-yl)benzoic acid is highly amenable to combinatorial chemistry, a key technology for generating large libraries of compounds for drug discovery. lookchem.com The piperazine ring, with its two distinct nitrogen atoms, and the carboxylic acid group provide multiple points for diversification. 5z.com

Synthetic strategies often involve coupling a suitable benzoic acid derivative with a piperazine-containing fragment. nih.gov This modular approach allows for the rapid synthesis of a large library of analogs by varying the building blocks used in the reaction. For instance, liquid-phase combinatorial synthesis methods have been developed for creating libraries of piperazine derivatives, which can be isolated in high yield and purity. nih.gov

These libraries are ideal for high-throughput screening (HTS), an automated process that allows for the rapid testing of thousands of compounds against a biological target to identify "hits". taylorfrancis.com The combination of the versatile 4-hydroxyphenylpiperazine scaffold with combinatorial synthesis and HTS presents a powerful platform for discovering novel bioactive molecules for a wide range of biological targets.

Exploration in Emerging Therapeutic Modalities

The piperazine heterocycle is a key component in a vast number of drugs with diverse therapeutic applications, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) agents. nih.govresearchwithnj.com The this compound scaffold serves as a foundational structure for exploring new therapeutic avenues.

The demonstrated anti-melanogenic activity of its tyrosinase-inhibiting derivatives in cell-based assays highlights its potential for treating hyperpigmentation disorders. nih.govnih.gov The most promising inhibitors effectively reduced tyrosinase activity in B16F10 melanoma cells without showing cytotoxicity, indicating a favorable profile for dermatological applications. nih.gov

Furthermore, the piperazine moiety is recognized for its ability to interact with a variety of biological targets. Slight modifications to the substitution pattern on the piperazine ring can lead to significant changes in medicinal properties. nih.gov This suggests that libraries based on the this compound scaffold could be screened against other emerging therapeutic targets, such as those involved in neurodegenerative diseases or metabolic disorders, to uncover new lead compounds.

Interdisciplinary Research Directions in Material Science or Bioimaging

While direct applications of this compound in material science or bioimaging have not been extensively explored, its chemical structure possesses features that suggest potential in these interdisciplinary fields.

The hydroxyphenyl group is a known fluorophore. The photophysical properties of this class of compounds could be tuned through synthetic modification, a common strategy for developing fluorescent probes. diva-portal.org By strategically modifying the scaffold, it may be possible to create novel dyes or sensors for bioimaging applications, such as staining specific cellular components or detecting particular ions or molecules. diva-portal.orgmdpi.com The piperazine ring can act as a versatile linker to attach the core structure to other molecules, such as targeting ligands or polymer backbones, to create advanced functional materials or targeted imaging agents. nih.gov This approach has been used to develop scaffolds for tissue engineering that can be monitored in vivo through luminescence, demonstrating the potential of integrating such chemical structures into advanced biomaterials. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.